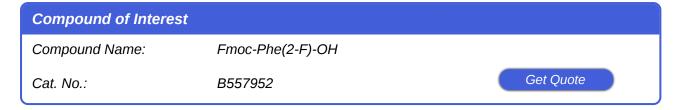


Fmoc-Phe(2-F)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Fmoc-Phe(2-F)-OH** for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on **Fmoc-Phe(2-F)-OH** (N- α -Fmoc-2-fluoro-phenylalanine), a key building block in modern peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, experimental protocols for its use, and its applications in creating peptides with enhanced biological activity.

Core Data Presentation

The incorporation of a fluorine atom onto the phenyl ring of phenylalanine can significantly influence the conformational properties and metabolic stability of peptides. **Fmoc-Phe(2-F)-OH** is available in both L- and D-chiral forms, as well as α -methylated versions, each with distinct characteristics. The key quantitative data for these compounds are summarized below.



Compound Name	Stereochemist ry	CAS Number	Molecular Weight (g/mol)	Molecular Formula
Fmoc-Phe(2-F)- OH	L	205526-26-7	405.42	C24H20FNO4
Fmoc-Phe(2-F)- OH	D	198545-46-9	405.42	C24H20FNO4
Fmoc-α-Me- Phe(2-F)-OH	L	1172127-44-4	419.44	C25H22FNO4
Fmoc-α-Me- Phe(2-F)-OH	D	1315449-93-4	419.44	C25H22FNO4

Experimental Protocols

The primary application of **Fmoc-Phe(2-F)-OH** is in solid-phase peptide synthesis (SPPS). The following is a detailed, representative methodology for the incorporation of Fmoc-L-Phe(2-F)-OH into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-L-Phe(2-F)-OH Incorporation

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.

1. Resin Preparation:

- Swell Rink Amide resin (100-200 mesh) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
- 2. Fmoc Deprotection:
- Drain the DMF from the swelled resin.
- Add a solution of 20% piperidine in DMF to the resin.



- Agitate the mixture for 5 minutes, then drain.
- Repeat the treatment with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the Fmoc-adduct.
- 3. Amino Acid Coupling:
- Prepare the coupling solution:
 - Dissolve Fmoc-L-Phe(2-F)-OH (3-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt (3-4 equivalents) or HATU (3-4 equivalents) in DMF.
 - Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to activate the carboxylic acid.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.
- 4. Capping (Optional):
- To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This step is crucial to prevent the formation of deletion sequences.
- 5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
- 6. Cleavage and Deprotection:
- After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (DCM).



- Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
- 7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide product.

Signaling Pathways and Applications

The introduction of 2-fluorophenylalanine into peptides can significantly impact their biological activity by altering their conformation, metabolic stability, and receptor binding affinity.[1] Peptides containing this modified amino acid have been explored as enzyme inhibitors and receptor-specific ligands.[1]

For instance, the substitution of phenylalanine with p-fluorophenylalanine in a thrombin receptor-tethered ligand peptide was shown to enhance its ability to activate the thrombin receptor, leading to increased phosphoinositide turnover.[2] This suggests a direct influence on G-protein coupled receptor (GPCR) signaling cascades.

Another example is the design of somatostatin analogs where phenylalanine is replaced by difluorophenylalanine. These analogs exhibit high affinity and selectivity for somatostatin receptors (SSTRs), which are also GPCRs that regulate the endocrine system.[3]

Illustrative Signaling Pathway: GPCR Activation

The following diagram illustrates a generalized signaling pathway initiated by the binding of a peptide agonist (containing 2-F-Phe) to its G-protein coupled receptor, leading to the activation



of phospholipase C and subsequent downstream signaling events.



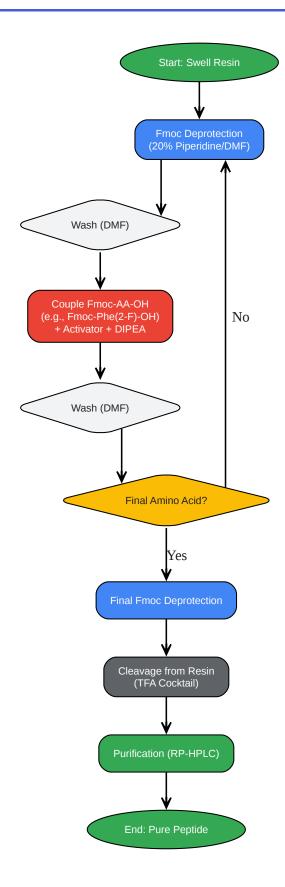
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GPCR signaling cascade initiated by a peptide agonist.

Experimental Workflow: Solid-Phase Peptide Synthesis

The logical flow of the solid-phase peptide synthesis process is visualized in the diagram below.





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Workflow for Fmoc Solid-Phase Peptide Synthesis.



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- To cite this document: BenchChem. [Fmoc-Phe(2-F)-OH CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557952#fmoc-phe-2-f-oh-cas-number-and-molecular-weight]

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